molecular formula C31H43N13Na2O10S2 B12739363 Einecs 286-157-8 CAS No. 85187-69-5

Einecs 286-157-8

Cat. No.: B12739363
CAS No.: 85187-69-5
M. Wt: 867.9 g/mol
InChI Key: AZUBUJPGMWFTQS-FHJHGPAASA-L
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Preparation Methods

The synthesis of Formaldehyde, reaction products with ethanolamine, involves the reaction of formaldehyde with ethanolamine under controlled conditions. The reaction typically occurs in an aqueous medium, where formaldehyde acts as the electrophile and ethanolamine as the nucleophile. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained. Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and high yield .

Chemical Reactions Analysis

Formaldehyde, reaction products with ethanolamine, undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Formaldehyde, reaction products with ethanolamine, has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.

    Biology: The compound is used in biological research for its ability to crosslink proteins and nucleic acids, making it useful in techniques like immunohistochemistry.

    Medicine: It has applications in the development of pharmaceuticals and diagnostic reagents.

    Industry: The compound is used in the production of resins, adhesives, and coatings.

Mechanism of Action

The mechanism by which Formaldehyde, reaction products with ethanolamine, exerts its effects involves the formation of crosslinks between proteins and nucleic acids. This crosslinking ability is due to the reactive nature of formaldehyde, which can form covalent bonds with amino and nucleic acid groups. The molecular targets include proteins and nucleic acids, and the pathways involved are related to the stabilization of these biomolecules .

Comparison with Similar Compounds

Formaldehyde, reaction products with ethanolamine, can be compared with other similar compounds such as:

Properties

CAS No.

85187-69-5

Molecular Formula

C31H43N13Na2O10S2

Molecular Weight

867.9 g/mol

IUPAC Name

disodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(methylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(methylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate;methanamine

InChI

InChI=1S/C30H40N12O10S2.CH5N.2Na/c1-31-25-35-27(39-29(37-25)41(9-13-43)10-14-44)33-21-7-5-19(23(17-21)53(47,48)49)3-4-20-6-8-22(18-24(20)54(50,51)52)34-28-36-26(32-2)38-30(40-28)42(11-15-45)12-16-46;1-2;;/h3-8,17-18,43-46H,9-16H2,1-2H3,(H,47,48,49)(H,50,51,52)(H2,31,33,35,37,39)(H2,32,34,36,38,40);2H2,1H3;;/q;;2*+1/p-2/b4-3+;;;

InChI Key

AZUBUJPGMWFTQS-FHJHGPAASA-L

Isomeric SMILES

CN.CNC1=NC(=NC(=N1)N(CCO)CCO)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

CN.CNC1=NC(=NC(=N1)N(CCO)CCO)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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